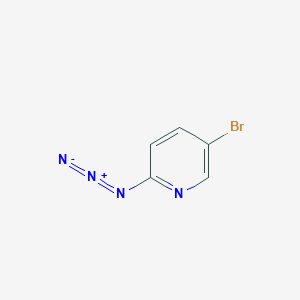

2-Azido-5-bromopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azido-5-bromopyridine is a chemical compound used for pharmaceutical testing . It is a versatile bioorthogonal reporter moiety that is commonly used for site-specific labeling and functionalization of RNA to probe its biology .

Synthesis Analysis

The synthesis of this compound involves a diazotransfer reaction . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding, and labor-intensive .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied through various techniques. The phases and functional groups of this compound have been identified and confirmed through powder X-ray diffraction and Fourier transform infrared . The optical transmittance window and the lower cutoff wavelength of the this compound have been identified by UV–Vis–NIR studies .Wissenschaftliche Forschungsanwendungen

DNA Replication Analysis

2-Azido-5-bromopyridine plays a role in the analysis of DNA replication. It's associated with substances like 5-Bromo-2′-deoxyuridine (BrdU), used as a marker for replicated DNA. Researchers have investigated the reactivity of anti-BrdU antibodies with related compounds, finding that non-fluorescent azido molecules can effectively suppress unwanted reactivity. This is significant in simultaneous localisation studies of incorporated BrdU and related substances in DNA (Liboska et al., 2012).

Antiviral Research

This compound derivatives have been explored for their antiviral activities, particularly against human immunodeficiency virus (HIV). Although closely related to AZT, a well-known antiretroviral medication, these nucleosides did not exhibit significant anti-HIV activity in tissue culture. This research contributes to the ongoing search for effective HIV treatments and understanding the chemical basis of antiviral activity (Warshaw & Watanabe, 1990).

Neurobiology

In neurobiology, related compounds have been used to study neural stem cells (NSCs). Exposure to substances like BrdU leads to changes in NSCs, including loss of stem cell markers and glial differentiation. This has implications for stem cell research and understanding cellular differentiation processes (Schneider & d’Adda di Fagagna, 2012).

Chemical Synthesis

This compound is also important in the field of chemical synthesis. It's used in the creation of various derivatives and compounds, demonstrating its versatility as a chemical building block. For instance, its involvement in the electrocatalytic carboxylation process to form 6-aminonicotinic acid highlights its potential in organic synthesis and the development of new chemical entities (Feng et al., 2010).

Spectroscopic Probe in Nucleic Acids

Azides like this compound have been utilized as vibrational probes in nucleic acids. They offer insights into the structure and dynamics of nucleic acids, aiding in understanding their complex biological roles. This application is crucial in biophysical studies and drug design (Gai et al., 2010).

Wirkmechanismus

Target of Action

It’s known that brominated aromatic amine reagents like 2-azido-5-bromopyridine are often used in organic synthesis . They can interact with a variety of organic compounds and participate in various chemical reactions .

Mode of Action

This compound, as a brominated aromatic amine reagent, can participate in various organic transformations. For instance, the bromine atom in the structure of this compound can participate in common coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . In these reactions, the bromine atom reacts with corresponding nucleophiles (like organoboron compounds or alkynes) to form coupled products .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various organic compounds , which could potentially affect various biochemical pathways depending on the specific compounds synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in and the compounds it interacts with. For instance, in Suzuki-Miyaura coupling reactions, this compound can contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . Furthermore, the compound’s stability could be influenced by factors such as light, heat, and the presence of reactive species.

Safety and Hazards

The safety data sheet for 2-Amino-5-bromopyridine, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The role of 2-Azido-5-bromopyridine in biochemical reactions is primarily due to its azido and bromo functional groups. The azido group can act as a nucleophile, participating in various reactions such as the Staudinger reaction . The bromo group, on the other hand, can be displaced by nucleophiles, enabling substitution reactions

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on its chemical structure. The azido group can undergo various transformations, including reduction to an amine or reaction with phosphines to form iminophosphoranes . The bromo group can participate in nucleophilic substitution reactions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other biochemical effects.

Eigenschaften

IUPAC Name |

2-azido-5-bromopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNMILYGTDYJNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242815-96-9 |

Source

|

| Record name | 2-azido-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

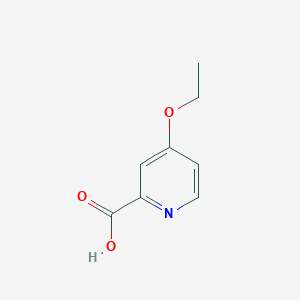

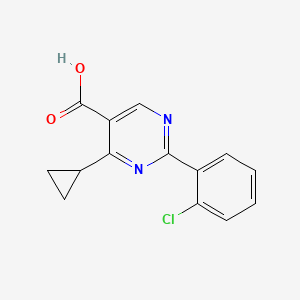

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2716361.png)

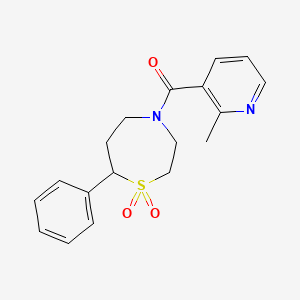

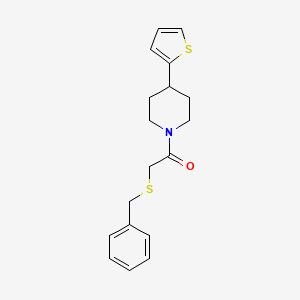

![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)

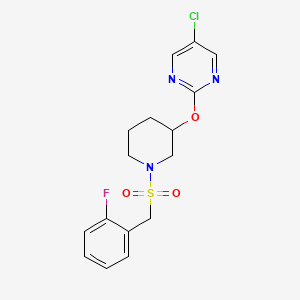

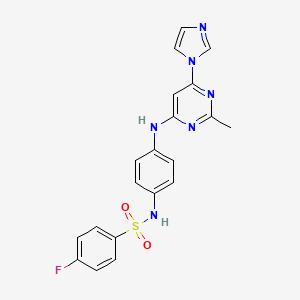

![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)

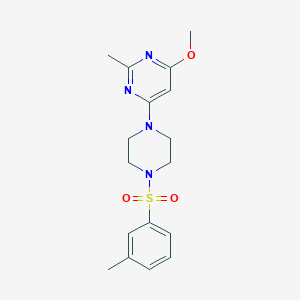

![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)